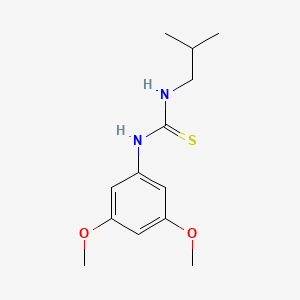
N-(3,5-dimethoxyphenyl)-N'-isobutylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-N'-isobutylthiourea, also known as A-366, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. A-366 is a thiourea derivative that has been synthesized and studied for its ability to inhibit the activity of histone lysine demethylases, which are enzymes involved in epigenetic regulation.
Wirkmechanismus
N-(3,5-dimethoxyphenyl)-N'-isobutylthiourea works by inhibiting the activity of histone lysine demethylases, which are enzymes involved in the epigenetic regulation of gene expression. Specifically, this compound targets the Jumonji C (JmjC) domain-containing histone lysine demethylases, which are involved in the removal of methyl groups from histone proteins. By inhibiting the activity of these enzymes, this compound can alter the epigenetic landscape of cells, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific context in which it is used. In cancer cells, this compound has been shown to inhibit tumor growth and increase sensitivity to chemotherapy by altering the epigenetic landscape of cells. In neurodegenerative diseases, this compound has been shown to reduce neuroinflammation and improve cognitive function. Inflammatory and autoimmune diseases may also benefit from this compound treatment as it can reduce the activity of immune cells and decrease inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,5-dimethoxyphenyl)-N'-isobutylthiourea in lab experiments is its specificity for histone lysine demethylases. This specificity allows researchers to target specific epigenetic pathways and study their effects on cellular function. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration. Additionally, the effects of this compound may be context-dependent, making it difficult to generalize its effects across different cell types and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethoxyphenyl)-N'-isobutylthiourea. One area of interest is in the development of more potent and specific inhibitors of histone lysine demethylases. Additionally, the effects of this compound on other epigenetic pathways and cellular processes should be further investigated to better understand its potential therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which could lead to the development of new treatments for cancer, neurodegenerative diseases, and inflammatory disorders.
In conclusion, this compound is a promising compound that has the potential to be a valuable tool in scientific research and a new therapeutic agent for various diseases. Its ability to inhibit histone lysine demethylases and alter the epigenetic landscape of cells makes it a unique and powerful compound for studying cellular function and developing new treatments. Further research is needed to fully understand its potential and limitations, but the future looks bright for this compound and its applications in scientific research.
Synthesemethoden
The synthesis of N-(3,5-dimethoxyphenyl)-N'-isobutylthiourea involves several steps, starting with the reaction of 3,5-dimethoxyaniline with isobutyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with thiourea to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a useful compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-N'-isobutylthiourea has been studied for its potential therapeutic applications in various scientific fields. One of the most notable applications is in cancer research, where it has been shown to inhibit the activity of histone lysine demethylases, leading to decreased tumor growth and increased sensitivity to chemotherapy. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the treatment of inflammatory and autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-9(2)8-14-13(18)15-10-5-11(16-3)7-12(6-10)17-4/h5-7,9H,8H2,1-4H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQWOLQKMLRTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

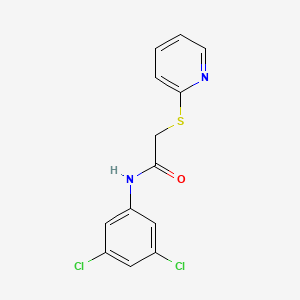
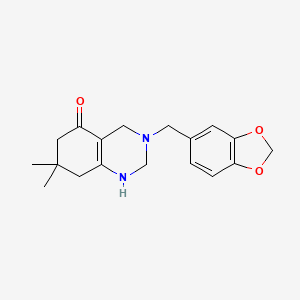
![5-[(2,4-dichlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5724876.png)
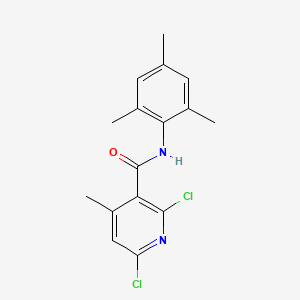
![[2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid](/img/structure/B5724883.png)

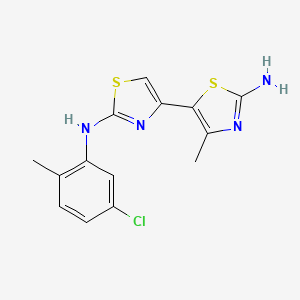


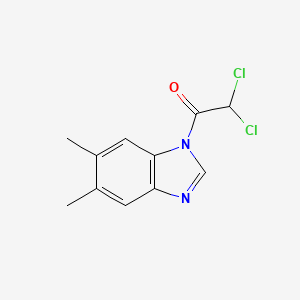
![3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)
![N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5724939.png)

![4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5724968.png)